molecular formula C17H16ClN5O B2813520 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034287-72-2

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2813520
CAS No.: 2034287-72-2
M. Wt: 341.8
InChI Key: KSEHFTKJYRLZFD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 3-chloroaniline. This intermediate is then reacted with isocyanate derivatives to form the urea linkage. The pyridinyl and imidazolyl groups are introduced through subsequent reactions involving pyridine and imidazole derivatives under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl and imidazolyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(2-(pyridin-2-yl)ethyl)urea: Lacks the imidazolyl group, which may affect its binding properties and reactivity.

    1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: Contains a thiourea linkage instead of a urea linkage, which can influence its chemical stability and biological activity.

Uniqueness

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of both pyridinyl and imidazolyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a versatile scaffold for drug development and materials science applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-13-4-3-5-14(12-13)22-17(24)21-9-11-23-10-8-20-16(23)15-6-1-2-7-19-15/h1-8,10,12H,9,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHFTKJYRLZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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